o-Diacetotoluidide
Description
o-Diacetotoluidide (CAS 83-63-6), also known as Diacetylaminoazotoluene or NSC 6509, is an organic compound with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . Structurally, it features an acetamide backbone substituted with azo and toluidyl groups, making it a derivative of acetanilide. This compound is historically significant in dermatology, where it has been used under trade names such as Dermagan and Granulin for its antipruritic and antiseptic properties . Its synthesis typically involves diazo coupling reactions between acetanilide derivatives and aromatic amines, followed by acetylation steps .
Properties
IUPAC Name |
N-acetyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-4-5-7-11(8)12(9(2)13)10(3)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSOAZBRJBCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184352 | |
| Record name | o-Diacetotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3026-99-1 | |
| Record name | o-Diacetotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Diacetotoluidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of o-Toluidine: The primary method for synthesizing o-Diacetotoluidide involves the acetylation of o-toluidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrially, the process is scaled up by using larger quantities of o-toluidine and acetic anhydride. The reaction mixture is heated to maintain a consistent temperature, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Diacetotoluidide can undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
Mechanism and Molecular Targets: o-Diacetotoluidide exerts its effects primarily through its interactions with enzymes and proteins. The acetyl group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction can affect various metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetanilide (CAS 103-84-4)
Acetanilide (C₈H₉NO, MW 135.17 g/mol) is a simpler aromatic amide and a precursor in synthesizing o-Diacetotoluidide. Key differences include:
- Functional Groups : Acetanilide lacks the azo (-N=N-) and additional acetyl groups present in o-Diacetotoluidide.
- Applications : Acetanilide is primarily used as a calibration standard in differential scanning calorimetry (DSC) , whereas o-Diacetotoluidide has specialized medicinal applications.
- Thermal Stability : Acetanilide exhibits a sharp melting point (~114°C) suitable for DSC calibration , while o-Diacetotoluidide’s melting point is less documented but likely higher due to its complex structure.
Cadmium Oxalate (CdC₂O₄, CAS 212-408-8)
- Complexity : Cadmium oxalate forms polymeric chains via oxalate ligands , contrasting with o-Diacetotoluidide’s discrete molecular structure.
- Hazards : Cadmium oxalate is toxic and regulated due to cadmium’s environmental persistence , whereas o-Diacetotoluidide’s safety profile is better characterized for topical use .
Data Table: Comparative Properties of o-Diacetotoluidide and Analogues
Stability and Reactivity
Biological Activity
o-Diacetotoluidide, also known as o-acetotoluidide, is an organic compound with notable biological activity. This compound has been the subject of various studies due to its potential implications in cellular proliferation, toxicity, and possible carcinogenic effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₁NO
- Molecular Weight : 163.19 g/mol
- Classification : Amide
The biological activity of o-diacetotoluidide is primarily attributed to its metabolite, ortho-toluidine (OTD). Research indicates that:
- Target of Action : It significantly affects the urinary bladder epithelium.
- Mode of Action : The compound enhances cellular proliferative activity, particularly in the urinary bladder.
- Biochemical Pathways : It is involved in pathways that promote cell growth and division.
Biological Effects
- Cellular Proliferation : Studies have demonstrated that o-diacetotoluidide enhances cellular proliferation in various biological systems, particularly in rat models where it has been linked to increased growth in the urinary bladder epithelium.
- Toxicity : The compound has been examined for its toxicity levels, which are particularly concerning in occupational settings where exposure has led to increased incidences of urinary bladder carcinomas among workers handling this compound.
- Carcinogenic Potential : Research indicates a correlation between exposure to o-diacetotoluidide and the development of urinary bladder cancer, highlighting its potential as a carcinogen .
Case Study 1: Occupational Exposure and Urinary Bladder Cancer
A significant case study investigated the effects of prolonged exposure to o-diacetotoluidide among workers in the pigment industry. The study found a marked increase in cases of urinary bladder cancer compared to the general population. This case highlights the need for stringent safety measures when handling compounds like o-diacetotoluidide.
| Study Aspect | Findings |
|---|---|
| Population | Workers in pigment manufacturing |
| Duration of Exposure | 5-10 years |
| Cancer Incidence | Increased rates of urinary bladder cancer |
| Recommendations | Enhanced protective measures required |
Case Study 2: Cellular Mechanism Investigation
Another study focused on the cellular mechanisms activated by o-diacetotoluidide. Researchers observed that treatment with this compound resulted in significant upregulation of genes associated with cell proliferation and survival.
| Experimental Details | Results |
|---|---|
| Cell Type | Rat urinary bladder epithelial cells |
| Treatment Duration | 24 hours |
| Observed Effects | Increased expression of proliferative markers |
Pharmacokinetics
The pharmacokinetics of o-diacetotoluidide reveal that it is metabolized into ortho-toluidine in vivo, which is responsible for many of its biological effects. Studies indicate that:
- Metabolism : Rapid conversion to ortho-toluidine upon administration.
- Excretion : Primarily eliminated through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
